molecular formula C7H4BrClN2 B12965141 2-(5-Bromo-6-chloropyridin-2-yl)acetonitrile

2-(5-Bromo-6-chloropyridin-2-yl)acetonitrile

Cat. No.: B12965141
M. Wt: 231.48 g/mol
InChI Key: DGYSGOLIIMHXOK-UHFFFAOYSA-N
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Description

2-(5-Bromo-6-chloropyridin-2-yl)acetonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-6-chloropyridin-2-yl)acetonitrile typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of pyridine, followed by the introduction of the acetonitrile group. The reaction conditions often involve the use of reagents such as bromine, chlorine, and acetonitrile under controlled temperatures and pressures to ensure the desired substitution on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-6-chloropyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

2-(5-Bromo-6-chloropyridin-2-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-6-chloropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The acetonitrile group can also play a role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-chloropyridin-2-amine
  • 2-Bromo-6-chloropyridine
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

2-(5-Bromo-6-chloropyridin-2-yl)acetonitrile is unique due to the combination of bromine, chlorine, and acetonitrile groups on the pyridine ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

2-(5-bromo-6-chloropyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H4BrClN2/c8-6-2-1-5(3-4-10)11-7(6)9/h1-2H,3H2

InChI Key

DGYSGOLIIMHXOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CC#N)Cl)Br

Origin of Product

United States

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